molecular formula C11H17ClN2O B3172629 N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine CAS No. 946729-64-2

N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine

Cat. No.: B3172629
CAS No.: 946729-64-2
M. Wt: 228.72 g/mol
InChI Key: IIKDEFIJQFLTFB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine (CAS: 946740-42-7; molecular formula: C₁₂H₁₇F₃N₂O) is a tertiary amine featuring a dimethylamino group attached to a propyl chain, which is further linked to a 4-amino-2-chlorophenoxy moiety.

Properties

IUPAC Name

3-chloro-4-[3-(dimethylamino)propoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O/c1-14(2)6-3-7-15-11-5-4-9(13)8-10(11)12/h4-5,8H,3,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKDEFIJQFLTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine typically involves the reaction of 4-amino-2-chlorophenol with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : It acts as an intermediate for creating more complex chemical structures, facilitating advancements in chemical research and development.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it valuable for exploring reaction mechanisms and developing new compounds.

Biology

In biological research, this compound is employed to study interactions at the molecular level:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which can provide insights into metabolic pathways and potential therapeutic targets.
  • Receptor Binding Studies : The compound may interact with various receptors, influencing cellular signaling pathways crucial for understanding disease mechanisms.

Medicine

The therapeutic potential of this compound is under investigation:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research indicates potential anticancer effects, warranting further exploration into its efficacy against different cancer cell lines .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties allow it to serve as a precursor for various formulations in chemical manufacturing.

Enzyme Interaction Studies

Research has demonstrated that this compound interacts with oxidoreductase enzymes, potentially modulating their activity. This interaction could lead to insights into metabolic regulation and therapeutic interventions.

Antipsychotic Activity

Studies on related compounds have shown that structural modifications can influence antipsychotic efficacy. For instance, compounds with similar amino groups were tested for their ability to suppress self-stimulation behavior in animal models, suggesting potential applications in treating psychiatric disorders.

Mechanism of Action

The mechanism of action of N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Chlorpheniramine
  • Structure : N-[3-(4-Chlorophenyl)-3-(2-pyridinyl)propyl]-N,N-dimethylamine (CAS: 132-22-9).
  • Key Differences: Replaces the phenoxy group with a pyridinyl substituent and positions the chloro group on a phenyl ring.
  • Applications: Widely used as an antihistamine, demonstrating the pharmacological relevance of dimethylaminopropyl amines with halogenated aromatic systems .
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
  • Structure: Contains a trifluoromethyl (-CF₃) group instead of chlorine at the 3-position of the phenoxy ring (CAS: 801190-26-1).
  • Key Differences : The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug discovery for targeting hydrophobic binding pockets .
N-[3-(Dimethylamino)propyl]-N′-ethyl carbodiimide hydrochloride (EDC)
  • Structure: A carbodiimide crosslinker with a dimethylaminopropyl chain.
  • Applications: Used in bioconjugation and tissue engineering to stabilize scaffolds like bacterial cellulose (BC) composites. The dimethylamino group facilitates pH-dependent reactivity, enabling efficient crosslinking under mild conditions .
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
  • Structure: Lacks the chloro and phenoxy groups, featuring a simpler 4-aminophenyl substituent (CAS: 42817-60-7).
  • Applications: Serves as a precursor for polyimide monomers or functional additives, highlighting the role of aromatic amines in polymer synthesis .

Antimicrobial and Surfactant Derivatives

Lauramidopropylamine Oxide
  • Structure: Contains a dodecanamide group linked to the dimethylaminopropyl chain (CAS: 61792-31-2).
  • Applications : Used in surfactants and lubricants for its antimicrobial and anti-wear properties. The long alkyl chain enhances surface activity, while the amine oxide group provides oxidative stability .
Quaternary Ammonium Compounds (QACs)
  • Example : [3-(N,N-dimethylamine)propyl]hexadecanamide chloride.
  • Key Differences : Quaternary ammonium groups instead of tertiary amines, improving solubility and biocidal efficacy.
  • Applications : Effective in lubricants and antimicrobial coatings, with tribological studies showing reduced friction coefficients .

Comparative Analysis Table

Compound Molecular Formula Key Substituents Applications References
Target Compound C₁₂H₁₇F₃N₂O 4-Amino-2-chlorophenoxy Discontinued; research applications
Chlorpheniramine C₁₆H₁₉ClN₂ 4-Chlorophenyl, pyridinyl Antihistamine
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine C₁₁H₁₈N₂ 4-Aminophenyl Polymer synthesis
Lauramidopropylamine Oxide C₁₇H₃₆N₂O Dodecanamide Surfactants, antimicrobial agents
EDC Crosslinker C₈H₁₇N₃·HCl Carbodiimide Bioconjugation, tissue engineering

Key Research Findings

  • Synthetic Challenges : The target compound’s synthesis likely involves nucleophilic substitution or amidation, akin to methods used for QACs (e.g., alkylation of 3-(N,N-dimethylamine)propylamine with halogenated aromatics) .
  • Structure-Activity Relationships: Halogen and amino groups on the aromatic ring enhance binding to biological targets (e.g., receptors, enzymes), while dimethylaminopropyl chains improve membrane permeability .
  • Commercial Viability: Limited availability of the target compound contrasts with widely used derivatives like Chlorpheniramine, underscoring the need for scalable synthetic routes .

Biological Activity

N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine is a compound of significant interest in biochemical research due to its various biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound features a chlorinated phenoxy group attached to a propyl chain and a dimethylamine moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The compound acts primarily through:

  • Enzyme Inhibition : It binds to specific enzymes, either at active or allosteric sites, disrupting their normal function. This inhibition can affect metabolic pathways and signal transduction processes.
  • Receptor Interaction : this compound can modulate receptor activity, influencing various physiological responses.

1. Nephrotoxicity Studies

Research indicates that chlorinated anilines, including derivatives like 4-amino-2-chlorophenol (a metabolite), exhibit nephrotoxic effects. In vitro studies using isolated renal cortical cells from Fischer 344 rats demonstrated that 4-amino-2-chlorophenol caused significant cytotoxicity at concentrations of 0.5 mM and higher. The nephrotoxic potential was attributed to oxidative stress and the formation of reactive metabolites .

2. Enzyme Interaction Studies

The compound has been employed in studies focusing on enzyme interactions, particularly regarding its inhibitory effects on protein kinases. These kinases are crucial for cellular signaling, and their inhibition could have therapeutic implications for diseases such as cancer.

Case Study 1: Nephrotoxicity Assessment

A study compared the nephrotoxic potential of several aminochlorophenols, including 4-amino-2-chlorophenol. Results indicated that at concentrations of 1.0 mM, significant cytotoxicity was observed, establishing a hierarchy of nephrotoxic potential among the tested compounds .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific protein kinases. The results showed that this compound effectively inhibited kinase activity, suggesting its potential as a therapeutic agent in oncology.

Applications

The biological activities of this compound open avenues for various applications:

  • Pharmaceutical Development : Its enzyme-inhibiting properties make it a candidate for drug development targeting metabolic disorders and cancers.
  • Agricultural Chemistry : The compound may also find utility in developing herbicides or pesticides due to its biological activity against certain plant pathogens.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamineContains an ether linkageAntibacterial propertiesDifferent substitution pattern
4-Chloro-N,N-dimethylanilineSimple amine without propyl chainAntimicrobial activityLacks phenoxy linkage

The comparative analysis highlights how structural variations influence biological activities among similar compounds.

Q & A

Basic: What are the established synthetic routes for N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine, and what reaction conditions are typically employed?

The synthesis of tertiary amines like this compound often involves Mannich reactions or nucleophilic substitution on halogenated intermediates. For example:

  • Mannich Reaction : Reacting a ketone or active methylene compound with formaldehyde and a secondary amine under reflux in ethanol or water .
  • Alkylation : A propylamine derivative (e.g., 3-(N,N-dimethylamino)propylamine) can react with a chlorophenol precursor (e.g., 4-amino-2-chlorophenol) using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) to form the ether linkage .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures is typically used .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the aromatic ring (δ 6.5–7.5 ppm), dimethylamine groups (δ 2.2–2.4 ppm), and propyl chain (δ 1.6–3.0 ppm) .
    • ¹³C NMR : Confirms quaternary carbons in the aromatic ring and the N,N-dimethyl group (δ 40–45 ppm) .
  • UV/Vis Spectroscopy : Detects π→π* transitions in the aromatic/amine systems (λmax ~250–350 nm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>98%) .

Advanced: How can researchers optimize regioselectivity during the synthesis of the ether linkage in this compound?

Regioselective ether formation between the phenolic –OH group and the propylamine chain is critical. Strategies include:

  • Protection/Deprotection : Temporarily protecting the amino group (-NH₂) with Boc or Fmoc to prevent side reactions during alkylation .
  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) to enhance reaction efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by promoting selective bond formation .

Advanced: What experimental protocols evaluate the compound’s efficacy as a corrosion inhibitor or antimicrobial additive?

  • Corrosion Testing :
    • Weight Loss Method : Immerse metal coupons in corrosive media (e.g., 1M HCl) with/without the compound; measure mass loss after 24–48 hours .
    • Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge transfer resistance to assess inhibition efficiency .
  • Antimicrobial Assays :
    • MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How should researchers address discrepancies in reported solubility or stability data for this compound?

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 5.0 buffer, 25°C) to isolate variables .
  • HPLC-UV Purity Checks : Rule out degradation products or impurities affecting solubility/stability .
  • DSC/TGA Analysis : Thermogravimetric analysis identifies decomposition points, while differential scanning calorimetry detects polymorphic transitions .

Advanced: What computational approaches are used to model the compound’s structure-activity relationships (SAR)?

  • DFT Calculations : Predict electronic properties (HOMO/LUMO energies) to correlate with bioactivity or corrosion inhibition .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) or metal surfaces using software like AutoDock Vina .
  • QSAR Modeling : Develop regression models linking substituent effects (e.g., –Cl position) to experimental outcomes .

Basic: What are the key physicochemical properties (e.g., solubility, pKa) of this compound under experimental conditions?

  • Solubility : Freely soluble in polar solvents (water, ethanol) at pH <5 due to protonation of the dimethylamine group; less soluble in nonpolar solvents .
  • pKa : Estimated pKa ~9.5–10.5 for the dimethylamine group, calculated via potentiometric titration .
  • Stability : Degrades under UV light; store in amber vials at –20°C for long-term stability .

Advanced: How can structural modifications enhance the compound’s bioactivity or material performance?

  • Side-Chain Elongation : Extend the propyl chain to improve lipid bilayer penetration for antimicrobial activity .
  • Halogen Substitution : Introduce –Br or –F at the 2-chloro position to modulate electronic effects and binding affinity .
  • Hybridization : Conjugate with carbazole or benzimidazole moieties to enhance corrosion inhibition via π-π stacking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine

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